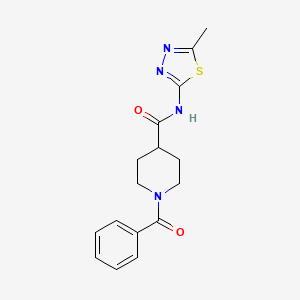![molecular formula C20H24N2O3S B4766629 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4766629.png)
4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
Vue d'ensemble
Description
4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide, also known as PPSB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. PPSB is a sulfonamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide involves the inhibition of CA IX. CA IX is an enzyme that is overexpressed in various types of cancer and plays a role in tumor growth and survival. This compound binds to the active site of CA IX and inhibits its activity, leading to a decrease in tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize using the method described above. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations.
Orientations Futures
There are several future directions for the use of 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide in scientific research. One potential direction is the development of this compound analogs with improved potency and selectivity for CA IX. Another direction is the investigation of the potential use of this compound in combination with other anti-cancer agents for the treatment of various types of cancer. Additionally, the use of this compound in the development of imaging agents for the detection of CA IX in tumors is another potential direction for future research.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has shown potential for use in various scientific research applications. Its ability to inhibit the activity of CA IX and its anti-inflammatory and analgesic effects make it a promising candidate for the treatment of various types of cancer and inflammatory diseases. However, further research is needed to fully understand the potential of this compound and its analogs in scientific research.
Applications De Recherche Scientifique
4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been used in various scientific research applications. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
4-propyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-5-16-6-12-19(13-7-16)26(24,25)21-18-10-8-17(9-11-18)20(23)22-14-3-4-15-22/h6-13,21H,2-5,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFNNWFLVJPZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-nitrophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4766548.png)
![ethyl 4-[(3,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4766550.png)
![N-(2,6-dimethylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4766554.png)
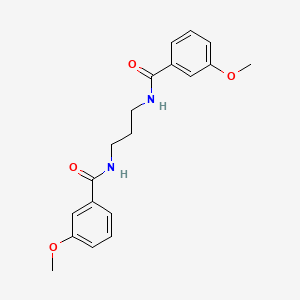
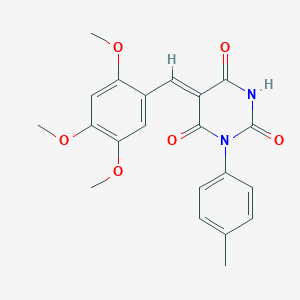
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4766575.png)
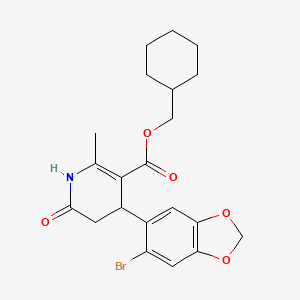

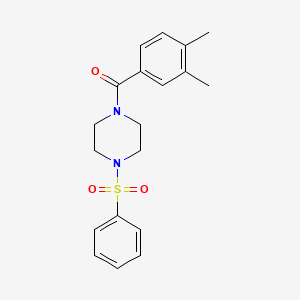
![1-({3-[(isopropylamino)carbonyl]-4-methoxyphenyl}sulfonyl)-4-piperidinecarboxamide](/img/structure/B4766602.png)

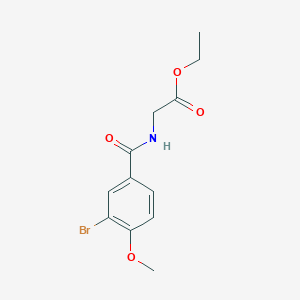
![5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4766621.png)
